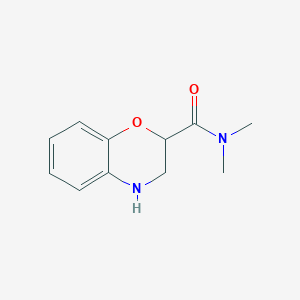

N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

CAS No.: 885525-08-6

Cat. No.: VC8476832

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885525-08-6 |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |

| Standard InChI | InChI=1S/C11H14N2O2/c1-13(2)11(14)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,7H2,1-2H3 |

| Standard InChI Key | KALHIFMEVARQPG-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1CNC2=CC=CC=C2O1 |

| Canonical SMILES | CN(C)C(=O)C1CNC2=CC=CC=C2O1 |

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide combines a benzoxazine ring system with a carboxamide group at the 2-position. Key structural features include:

-

InChI Identifier: \text{InChI=1S/C_{11}H_{14}N_2O_2/c1-12(2)11(14)10-9-13-7-5-4-6-8(9)15-10/h4-7,10H,13H2,1-2H3}

The benzoxazine core consists of a six-membered benzene ring fused to a six-membered oxazine ring, with the carboxamide group () attached at the 2-position. This substitution pattern is critical for modulating the compound’s electronic and steric properties, influencing its reactivity and potential biological activity .

Synthetic Routes and Methodologies

N-Alkylation of Benzoxazine Precursors

A primary synthesis route involves N-alkylation of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. As detailed in patent US5420126A, the reaction employs dimethylamine or its derivatives to introduce the dimethylamino group .

Key Steps:

-

Activation of Carboxylic Acid: The carboxylic acid is converted to an acid chloride using reagents like thionyl chloride.

-

Amidation: Reaction with dimethylamine in inert solvents (e.g., dichloromethane or tetrahydrofuran) yields the carboxamide .

-

Purification: Column chromatography or recrystallization isolates the pure product.

This method is favored for its scalability and compatibility with diverse benzoxazine substrates .

Reductive Cyclization of Malonate Esters

An alternative enantioselective approach, adapted from Breznik et al., involves reductive cyclization of chiral malonate esters . While originally developed for 2-methyl-3-oxo derivatives, this strategy can be modified for dimethyl carboxamides by substituting methyl groups with dimethylamino moieties during the amidation step .

Reaction Conditions:

-

Catalyst: Pig liver esterase (for enantioselective hydrolysis).

-

Reducing Agent: Sodium borohydride or borane-THF complex.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Data

These values, derived from ion mobility spectrometry, suggest a compact molecular structure with moderate polarity .

Spectroscopic Signatures

-

Infrared (IR): Strong absorption bands at (amide C=O stretch) and (C-O-C stretch of the oxazine ring) .

-

NMR:

Future Research Directions

-

Stereoselective Synthesis: Expanding enantioselective methods to access both (R)- and (S)-isomers .

-

Structure-Activity Relationships (SAR): Systematic modification of the dimethylamino group to optimize pharmacological profiles .

-

Environmental Impact Studies: Degradation pathways and ecotoxicity assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume